molecular formula C7H5ClINO2 B14856950 (6-Chloro-4-iodopyridin-2-YL)acetic acid

(6-Chloro-4-iodopyridin-2-YL)acetic acid

Cat. No.: B14856950
M. Wt: 297.48 g/mol
InChI Key: MPRJRILEUJVIQZ-UHFFFAOYSA-N
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Description

(6-Chloro-4-iodopyridin-2-YL)acetic acid is an organic compound with the molecular formula C7H5ClINO2 and a molecular weight of 297.48 g/mol . This compound is characterized by the presence of both chloro and iodo substituents on a pyridine ring, which is further attached to an acetic acid moiety. The unique combination of these functional groups makes it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-4-iodopyridin-2-YL)acetic acid typically involves the halogenation of pyridine derivatives followed by the introduction of the acetic acid group. One common method is the iodination of 6-chloropyridine, followed by a reaction with a suitable acetic acid derivative under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes using advanced reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of automated systems and real-time monitoring can further enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-4-iodopyridin-2-YL)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

(6-Chloro-4-iodopyridin-2-YL)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Chloro-4-iodopyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The presence of halogen atoms enhances its reactivity and ability to form stable complexes with enzymes and receptors. This interaction can modulate biological activities and lead to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • (6-Chloro-4-bromopyridin-2-YL)acetic acid
  • (6-Chloro-4-fluoropyridin-2-YL)acetic acid
  • (6-Chloro-4-methylpyridin-2-YL)acetic acid

Uniqueness

(6-Chloro-4-iodopyridin-2-YL)acetic acid is unique due to the presence of both chloro and iodo substituents, which confer distinct reactivity and properties compared to its analogs. The iodine atom, in particular, enhances its ability to participate in coupling reactions and form stable complexes, making it a valuable compound in various chemical and biological applications .

Properties

Molecular Formula

C7H5ClINO2

Molecular Weight

297.48 g/mol

IUPAC Name

2-(6-chloro-4-iodopyridin-2-yl)acetic acid

InChI

InChI=1S/C7H5ClINO2/c8-6-2-4(9)1-5(10-6)3-7(11)12/h1-2H,3H2,(H,11,12)

InChI Key

MPRJRILEUJVIQZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CC(=O)O)Cl)I

Origin of Product

United States

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